N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Description
N-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a small-molecule benzamide derivative featuring a thiazole core substituted with a 2,5-dimethylphenyl group at position 4 and a phenoxybenzamide moiety at position 2.
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-16-8-9-17(2)21(14-16)22-15-29-24(25-22)26-23(27)18-10-12-20(13-11-18)28-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPMMLPMNRMAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a phenoxybenzamide moiety, and a dimethylphenyl substituent. Its chemical structure can be represented as follows:
The compound's molecular formula is , and its molecular weight is approximately 334.41 g/mol.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways. For instance, it may target enzymes related to cancer cell proliferation or bacterial cell wall synthesis.
- Protein-Ligand Binding : It acts as a ligand for certain proteins, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi:
| Microorganism | Activity |
|---|---|
| Methicillin-resistant S. aureus | Effective at low concentrations |
| Vancomycin-resistant E. faecium | Moderate activity |
| Drug-resistant Candida strains | Broad-spectrum antifungal activity |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents targeting resistant strains.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the activation of caspases and modulation of the cell cycle:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 10 | Cell cycle arrest at G2/M phase |
| A549 | 20 | Activation of caspase pathways |
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound inhibited growth at concentrations lower than those required for traditional antibiotics.
Study 2: Cancer Cell Line Evaluation
Another investigation focused on the anticancer properties of this compound. Researchers treated various cancer cell lines with different concentrations of this compound and observed significant reductions in cell viability and increased apoptosis markers.
Comparison with Similar Compounds
Core Thiazole-Benzamide Derivatives
The thiazole ring and benzamide backbone are conserved across multiple compounds, but substituent variations critically influence bioactivity and physicochemical properties:
Key Observations :
Acetamide and Oxadiazole Derivatives
Derivatives with modified side chains or heterocyclic systems provide insights into scaffold optimization:
Key Observations :
- Acetamide Simplification: The acetamide derivative (MW 246.33) lacks the phenoxybenzamide moiety, reducing steric bulk and possibly improving metabolic stability .
- Oxadiazole Hybrids : Incorporation of oxadiazole-thione systems introduces additional hydrogen-bonding sites, which may enhance target engagement but reduce lipophilicity .
Anti-Inflammatory and Immunomodulatory Effects
- Compound 5c (N-(4-phenylthiazol-2-yl)-4-chlorobenzamide) : Exhibits 70% inhibition of inflammation in carrageenan-induced edema models, attributed to COX-2 or cytokine suppression .
- Compound 2D216 : Enhances NF-κB signaling duration, suggesting utility as a TLR adjuvant. The sulfonyl group may stabilize protein-ligand interactions .
PET Imaging and Neurological Targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
